molecular formula C4H8OTe B14737247 1,4-Oxatellurane CAS No. 5974-87-8

1,4-Oxatellurane

Cat. No.: B14737247
CAS No.: 5974-87-8
M. Wt: 199.7 g/mol
InChI Key: APJPWWDTSMWKNE-UHFFFAOYSA-N
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Description

1,4-Oxatellurane is a six-membered heterocyclic compound containing one oxygen and one tellurium atom in the 1,4-positions. Its general structure includes a tellurium(IV) center bonded to two chlorine atoms and two chloromethyl groups in the cis configuration, as exemplified by cis-3,5-di(chloromethyl)-1,4-oxatellurane(IV) 4,4-dichloride . This compound is notable for its role in coordination chemistry, forming complexes with transition metals such as platinum(II) and palladium(II) . The platinum complex, [PtCl₂(this compound)₂], exhibits a square-planar geometry with Pt–Te bond lengths of 2.5945(3) Å and Pt–Cl bonds of 2.3169(9) Å .

Properties

CAS No.

5974-87-8

Molecular Formula

C4H8OTe

Molecular Weight

199.7 g/mol

IUPAC Name

1,4-oxatellurane

InChI

InChI=1S/C4H8OTe/c1-3-6-4-2-5-1/h1-4H2

InChI Key

APJPWWDTSMWKNE-UHFFFAOYSA-N

Canonical SMILES

C1C[Te]CCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxatellurane can be synthesized through a reaction involving sodium telluride and 1,2-dichloroethane in methanol under nitrogen atmosphere . The reaction proceeds as follows:

O(CH2CHCl)2+Na2TeThis compound\text{O(CH}_2\text{CHCl)}_2 + \text{Na}_2\text{Te} \rightarrow \text{this compound} O(CH2​CHCl)2​+Na2​Te→this compound

The product is obtained as a viscous orange oil, which can be further purified and characterized using spectroscopic techniques such as NMR.

Industrial Production Methods

While there is limited information on the industrial production of this compound, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors to consider include the availability of starting materials, reaction conditions, and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxatellurane undergoes various chemical reactions, including:

    Oxidation: The tellurium atom in this compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tellurium dioxide, while reduction can produce tellurium metal.

Scientific Research Applications

1,4-Oxatellurane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Oxatellurane involves its interaction with metal ions to form stable complexes. The tellurium atom acts as a donor, coordinating with metal centers to form square planar or other geometries . These interactions can influence the electronic properties of the metal centers, making this compound a valuable ligand in coordination chemistry.

Comparison with Similar Compounds

Tables

Table 1. Comparative Properties of this compound and Analogs

Property This compound 1,4-Dioxane 1,4-Oxathiane Telluracyclopentane
Molecular Formula C₃H₆OCl₂Te C₄H₈O₂ C₄H₈OS Te(CH₂)₄
Heteroatoms O, Te O O, S Te
Key Applications Metal complexes Solvent (historical) Organic synthesis Metal coordination
Toxicity Moderate (Te-related) High (carcinogen) Low Moderate (Te-related)

Table 2. Metal Complexes of Tellurium Ligands

Ligand Metal (M) Complex Structure Configuration Bond Length (M–Te, Å) Reference
This compound Pt(II) [PtCl₂L₂] Square-planar 2.5945(3)
Telluracyclopentane Pd(II) [PdCl₂{Te(CH₂)₄}₂] trans 2.58 (avg.)
1,3-Dihydrobenzotellurophene Pt(II) [PtCl₂L] cis 2.61

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